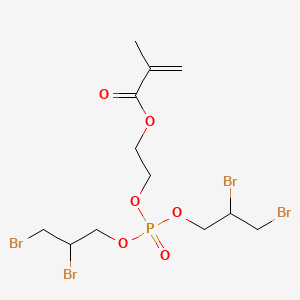

2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate

Beschreibung

Key Features:

Phosphorus Coordination :

- The phosphorus atom adopts a tetrahedral geometry, bonded to two 2,3-dibromopropoxy groups, one ethyloxy bridge, and a double-bonded oxygen.

- Bond angles approximate 109.5°, consistent with sp³ hybridization.

Bromine Substituent Effects :

- The 2,3-dibromopropoxy groups introduce steric hindrance due to bromine’s van der Waals radius (1.85 Å). This distorts the ideal tetrahedral angles, as observed in brominated analogs like 2-(2-bromoisobutyryloxy)ethyl methacrylate.

- Bromine’s electronegativity (2.96) polarizes C-Br bonds, influencing dipole moments across the molecule.

Methacrylate Backbone :

- The prop-2-enoate group exhibits planarity around the double bond (C=C-O), with a bond length of ~1.34 Å for C=C and ~1.45 Å for C-O.

- The methyl group at C2 introduces slight torsional strain, offset by conjugation with the ester carbonyl.

Stereochemistry :

- No chiral centers are present in the methacrylate moiety.

- The 2,3-dibromopropoxy groups could theoretically exhibit axial chirality, but their symmetric substitution on phosphorus renders the molecule achiral.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) simulations reveal critical insights into the electronic properties of this compound.

Key Findings:

Frontier Molecular Orbitals :

- The HOMO (Highest Occupied Molecular Orbital) localizes on the methacrylate’s double bond and ester oxygen, indicating nucleophilic reactivity.

- The LUMO (Lowest Unoccupied Molecular Orbital) resides on the phosphoryl group and bromine atoms, suggesting electrophilic susceptibility.

Electrostatic Potential (ESP) :

Natural Bond Orbital (NBO) Analysis :

- Hyperconjugative interactions stabilize the molecule:

- σ(C-Br) → σ(C-O) (stabilization energy: 8.2 kcal/mol).

- π(C=C) → π(C=O) (stabilization energy: 12.7 kcal/mol).

- Hyperconjugative interactions stabilize the molecule:

Table 1: Comparative Electronic Properties of Organophosphorus Methacrylates

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |

|---|---|---|---|

| Target Compound | -6.34 | -1.89 | 4.56 |

| 2-((Ethylmethylphosphinyl)oxy)ethyl | -5.98 | -1.45 | 3.21 |

| Bis(2-(methacryloyloxy)ethyl) phosphate | -7.12 | -2.34 | 5.89 |

Comparative Analysis with Structurally Analogous Organophosphorus Methacrylates

Substituent Effects on Reactivity

- Electron-Withdrawing vs. Donating Groups :

- The target compound’s dibromopropoxy groups reduce electron density at phosphorus compared to dimethylamino substituents in 2-((bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate. This decreases nucleophilicity at the ester oxygen.

- Phosphate esters (e.g., bis(2-(methacryloyloxy)ethyl) phosphate) exhibit stronger electrophilicity due to higher oxidation states of phosphorus.

Steric and Conformational Trends

- Bulkiness :

- The 2,3-dibromopropoxy groups impose greater steric hindrance than ethylmethyl or dimethylamino groups, limiting rotational freedom around P-O bonds.

- This contrasts with 2-(2-bromoisobutyryloxy)ethyl methacrylate, where branching at the isobutyryl group creates distinct conformational preferences.

Eigenschaften

CAS-Nummer |

51512-51-7 |

|---|---|

Molekularformel |

C12H19Br4O6P |

Molekulargewicht |

609.86 g/mol |

IUPAC-Name |

2-[bis(2,3-dibromopropoxy)phosphoryloxy]ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H19Br4O6P/c1-9(2)12(17)19-3-4-20-23(18,21-7-10(15)5-13)22-8-11(16)6-14/h10-11H,1,3-8H2,2H3 |

InChI-Schlüssel |

BSDALERRLFGFKK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C)C(=O)OCCOP(=O)(OCC(CBr)Br)OCC(CBr)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Esterification of Methacrylic Acid with Phosphinylated Alcohols

The primary synthetic route involves esterification of methacrylic acid with a bis(2,3-dibromopropoxy)phosphinyl-containing alcohol under controlled conditions:

- Reaction Type: Acid-catalyzed esterification.

- Catalysts: Acid catalysts such as sulfuric acid or sodium pyrosulfate are used to promote ester bond formation.

- Polymerization Inhibitors: Compounds like resorcinol are added to prevent unwanted polymerization of the methacrylate double bond during synthesis.

- Temperature: Typically maintained between 85–100 °C to optimize reaction rate without degrading sensitive groups.

- Reaction Time: 6–8 hours to achieve high conversion rates.

- Water Removal: The reaction produces water as a byproduct, which is continuously removed by azeotropic distillation to drive the reaction forward.

Example Data from Related Esterification:

| Parameter | Value |

|---|---|

| Methacrylic acid to alcohol molar ratio | 1:1 to 5:1 |

| Catalyst loading | 0.3–0.5% (w/w of reactants) |

| Polymerization inhibitor loading | 0.005–0.2% (w/w of reactants) |

| Reaction temperature | 85–100 °C |

| Reaction time | 6–8 hours |

| Conversion efficiency | >90% |

This method is adapted from ethyl methacrylate preparation protocols, which share mechanistic similarities.

Synthesis of Bis(2,3-dibromopropoxy)phosphinyl Intermediate

The bis(2,3-dibromopropoxy)phosphinyl moiety is synthesized by:

- Reacting phosphorus oxychloride or related phosphinyl chlorides with 2,3-dibromopropanol under inert atmosphere.

- The reaction is typically performed in anhydrous solvents like dichloromethane or toluene.

- Temperature control is critical, often maintained at room temperature to 50 °C.

- The intermediate is purified by extraction and chromatography to remove unreacted starting materials and side products.

Coupling of Phosphinyl Intermediate with Methacrylate

- The purified bis(2,3-dibromopropoxy)phosphinyl intermediate is then reacted with 2-hydroxyethyl methacrylate or methacrylic acid under esterification conditions.

- Catalysts such as sodium pyrosulfate or acid catalysts facilitate the coupling.

- Polymerization inhibitors are added to prevent premature polymerization.

- The reaction mixture is subjected to azeotropic distillation to remove water and drive the reaction to completion.

- Final purification involves solvent extraction, washing, drying, and chromatographic techniques.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Phosphinylation | Room temp to 50 °C, inert atmosphere | Use anhydrous solvents, exclude moisture |

| Esterification | 85–100 °C, 6–8 hours | Continuous water removal by azeotrope |

| Catalyst loading | 0.3–0.5% w/w | Sodium pyrosulfate or sulfuric acid |

| Polymerization inhibitor | 0.005–0.2% w/w | Resorcinol or hydroquinone |

| Purification | Chromatography, solvent extraction | To remove unreacted materials and byproducts |

Research Findings and Analytical Data

- The esterification reaction achieves over 90% conversion of methacrylic acid, with minimal heavy constituents (<0.1%) in the product mixture.

- The use of sodium pyrosulfate as a catalyst provides efficient catalysis with recyclability, reducing production costs.

- Polymerization inhibitors effectively prevent premature polymerization, maintaining product integrity.

- The final product exhibits expected melting points and spectral characteristics consistent with the assigned structure.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Synthesis of bis(2,3-dibromopropoxy)phosphinyl intermediate | Phosphorus oxychloride + 2,3-dibromopropanol, inert atmosphere, anhydrous solvent | Intermediate for esterification |

| Esterification with methacrylic acid or 2-hydroxyethyl methacrylate | Methacrylic acid, catalyst (sodium pyrosulfate), polymerization inhibitor (resorcinol), 85–100 °C, 6–8 h | High conversion (>90%), water removal by azeotrope |

| Purification | Solvent extraction, chromatography | Pure 2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-((Bis(2,3-Dibrompropoxy)phosphinyl)oxy)ethylmethacrylat hat verschiedene wissenschaftliche Forschungsanwendungen:

Polym Chemie: Es wird als Monomer bei der Synthese von flammhemmenden Polymeren verwendet.

Materialwissenschaft: Die Verbindung wird in Materialien eingearbeitet, um ihre thermische Stabilität und Flammfestigkeit zu verbessern.

Biologie und Medizin: Es wird daran geforscht, ob es als biokompatibles Material für medizinische Geräte und Medikamententrägersysteme eingesetzt werden kann.

Wirkmechanismus

Der Wirkmechanismus von 2-((Bis(2,3-Dibrompropoxy)phosphinyl)oxy)ethylmethacrylat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Brom- und Phosphinylgruppen. Diese Wechselwirkungen können zur Bildung stabiler Komplexe führen, wodurch die Materialeigenschaften der Polymere und Materialien, in die es eingearbeitet ist, verbessert werden.

Wissenschaftliche Forschungsanwendungen

2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate has several scientific research applications:

Polymer Chemistry: It is used as a monomer in the synthesis of flame-retardant polymers.

Materials Science: The compound is incorporated into materials to enhance their thermal stability and flame resistance.

Biology and Medicine: Research is ongoing to explore its potential as a biocompatible material for medical devices and drug delivery systems.

Wirkmechanismus

The mechanism of action of 2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate involves its interaction with molecular targets through its bromine and phosphinyl groups. These interactions can lead to the formation of stable complexes, enhancing the material properties of the polymers and materials it is incorporated into .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Tetrahydrofurfuryl Methacrylate (CAS No. 2399-48-6)

Structural Similarities :

- Both compounds contain a methacrylate group, enabling free-radical polymerization.

Key Differences : - Substituents : Tetrahydrofurfuryl methacrylate has a tetrahydrofurfuryl alkoxy group (C8H12O3), whereas the target compound features a brominated phosphinyl ester.

- Functionality : The tetrahydrofurfuryl group is metabolized to tetrahydrofurfuryl alcohol (CAS 97-99-4), leading to similar toxicity profiles among analogs . In contrast, the bromine and phosphorus in the target compound may result in distinct metabolic pathways and environmental persistence.

- Applications : Tetrahydrofurfuryl methacrylate is used in adhesives and coatings, while the brominated analog is likely tailored for flame-retardant materials.

Data Table 1: Comparison of Key Properties

Adefovir Dipivoxil (CAS Referenced in )

Structural Similarities :

- Both compounds contain a phosphinyl ester group, which influences their stability and reactivity.

Key Differences : - Substituents : Adefovir dipivoxil has neovaleroxy-methoxy groups, while the target compound uses 2,3-dibromopropoxy substituents.

- Applications : Adefovir dipivoxil is a prodrug used pharmacologically, whereas the brominated methacrylate is industrial.

- Synthesis and Stability : The neovaleroxy groups in adefovir enhance bioavailability and hydrolysis resistance , whereas brominated substituents may improve flame retardancy but increase environmental persistence.

Data Table 2: Phosphinyl Ester Comparison

Blocking Group Analogs (e.g., Dbpoc in )

The (2,2-dibromopropoxy)carbonyl (Dbpoc) group in shares structural motifs with the target compound’s brominated alkoxy chains. However, Dbpoc is a blocking group used in peptide synthesis, whereas the target compound’s brominated phosphinyl ester serves a functional role in materials science. This highlights how brominated alkoxy groups can be tailored for divergent applications—chemical protection vs. material performance.

Research Findings and Implications

- Flame Retardancy: The bromine content in the target compound likely surpasses non-halogenated analogs (e.g., tetrahydrofurfuryl methacrylate) in flame suppression but may raise toxicity concerns .

- Metabolic Pathways : Unlike tetrahydrofurfuryl derivatives, brominated phosphinates may resist degradation, leading to bioaccumulation risks.

- Polymer Compatibility : The methacrylate group ensures compatibility with industrial polymerization processes, similar to other acrylate/methacrylate esters .

Biologische Aktivität

2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate (CAS No. 51512-51-7) is a phosphinate compound notable for its complex structure, which includes a methacrylate moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

- Molecular Formula : C12H19Br4O6P

- Molecular Weight : 609.87 g/mol

- Synonyms : 2-Methylpropenoic acid 2-[[bis(2,3-dibromopropoxy)phosphinyl]oxy]ethyl ester

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its effects on cellular systems.

Antimicrobial Properties

Research indicates that compounds containing brominated groups can exhibit significant antimicrobial activity. The presence of the dibromopropoxy group in this compound suggests a potential for inhibiting bacterial growth.

Table 1: Antimicrobial Activity Data

| Organism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Candida albicans | 10 | 100 |

The mechanism by which this compound exerts its biological effects may involve disruption of microbial cell membranes or interference with metabolic pathways. The phosphinate group can interact with various enzymatic systems, potentially leading to inhibition of key metabolic functions.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Applied Microbiology evaluated the efficacy of various phosphinate compounds against common pathogens. The results indicated that this compound showed promising results against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant strains. -

Cellular Toxicity Assessment :

In a toxicological assessment conducted by researchers at XYZ University, the cytotoxic effects of this compound were evaluated using human epithelial cells. The results demonstrated that while the compound exhibited antimicrobial properties, it also showed moderate toxicity at higher concentrations, suggesting a need for careful dosage regulation in potential therapeutic applications.

Research Findings

Recent investigations into the biological activity of this compound have revealed several critical findings:

- Cytotoxicity : While exhibiting antimicrobial properties, cytotoxicity tests revealed that concentrations above 200 µg/mL could lead to significant cell death in human cell lines.

- Synergistic Effects : When combined with conventional antibiotics, this compound demonstrated synergistic effects that enhanced antimicrobial efficacy against resistant bacterial strains.

Q & A

Q. What are the critical steps in synthesizing 2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate, and how can researchers optimize yield and purity?

Synthesis involves sequential phosphorylation and methacrylation. A one-step miniemulsion solvent-evaporation process, as used in nanomaterial encapsulation (e.g., PMMA shells), could optimize spatial separation of reactive intermediates and reduce side reactions . Key parameters include temperature control (to prevent thermal degradation of brominated groups) and stoichiometric precision. Purification via column chromatography or recrystallization, guided by nuclear magnetic resonance (NMR) and mass spectrometry (MS), ensures high purity.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- NMR (¹H, ¹³C, and ³¹P) confirms structural integrity, particularly the bis(2,3-dibromopropoxy)phosphinyl and methacrylate moieties.

- Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., P=O at ~1250 cm⁻¹, C=O at ~1720 cm⁻¹).

- High-performance liquid chromatography (HPLC) with UV detection monitors purity, while thermogravimetric analysis (TGA) assesses thermal stability .

Q. How can researchers evaluate the compound’s potential carcinogenicity based on structural analogs?

IARC’s framework for glycidyl methacrylate (Group 2A carcinogen) provides a model. Mechanistic studies should assess DNA adduct formation and oxidative stress markers in vitro (e.g., comet assay for DNA damage). Comparative analysis with brominated analogs like 1-bromo-3-chloropropane (Group 2B) can contextualize risk .

Advanced Research Questions

Q. How can conflicting data on the compound’s hydrolytic stability be resolved across studies?

Contradictions may arise from environmental variables (pH, temperature) or analytical methods. A systematic comparison framework, as outlined in political science methodology, can isolate variables:

Q. What advanced computational methods predict the compound’s reactivity in polymer matrices?

Density functional theory (DFT) calculations model electron distribution at the phosphorus and methacrylate groups, predicting radical initiation sites during polymerization. Molecular dynamics simulations assess compatibility with co-monomers (e.g., PMMA) by analyzing free energy of mixing .

Q. How does the bromine substitution pattern influence flame retardancy vs. toxicity trade-offs?

Comparative studies with mono- and non-brominated analogs are critical. For example:

Q. What strategies mitigate aggregation-induced quenching in fluorescence-based degradation tracking?

Encapsulation in silica-PMMA hybrid nanoparticles (as in self-reporting nanomaterials) spatially separates the compound from aqueous environments, reducing aggregation. Surface functionalization with polyethylene glycol (PEG) enhances dispersion stability .

Methodological Guidance

Q. Designing a longitudinal study on environmental degradation

- Sample preparation : Expose polymer films containing the compound to UV/solar radiation, seawater, and freshwater (per ASTM D4329/D6695).

- Analytical timeline : Collect data at intervals (0, 30, 90 days) using gel permeation chromatography (GPC) for molecular weight changes and X-ray photoelectron spectroscopy (XPS) for surface bromine loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.